molecular formula C8H11FN2O2 B14470406 1-Butyl-5-fluorouracil CAS No. 69243-15-8

1-Butyl-5-fluorouracil

Cat. No.: B14470406
CAS No.: 69243-15-8
M. Wt: 186.18 g/mol
InChI Key: RCHKDVLSPJBSLU-UHFFFAOYSA-N
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Description

1-Butyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent5-Fluorouracil itself is a pyrimidine analog used primarily in the treatment of various cancers .

Preparation Methods

The synthesis of 1-Butyl-5-fluorouracil typically involves the alkylation of 5-fluorouracil. The reaction conditions often include the use of a suitable butylating agent, such as butyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

1-Butyl-5-fluorouracil can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Butyl-5-fluorouracil is likely similar to that of 5-fluorouracil. It involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidylate, a nucleotide necessary for DNA replication, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

1-Butyl-5-fluorouracil can be compared with other fluorouracil derivatives such as:

    Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.

    Tegafur: Another prodrug of 5-fluorouracil, often used in combination with other agents.

    5-Fluoro-2’-deoxyuridine: A nucleoside analog used in cancer therapy.

The uniqueness of this compound lies in its butyl group, which may confer different pharmacokinetic properties and potentially alter its biological activity compared to other fluorouracil derivatives .

Properties

CAS No.

69243-15-8

Molecular Formula

C8H11FN2O2

Molecular Weight

186.18 g/mol

IUPAC Name

1-butyl-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C8H11FN2O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h5H,2-4H2,1H3,(H,10,12,13)

InChI Key

RCHKDVLSPJBSLU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=O)NC1=O)F

Origin of Product

United States

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